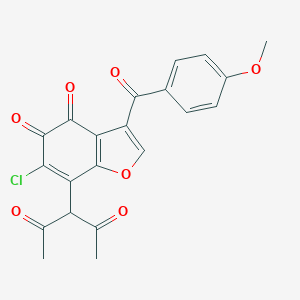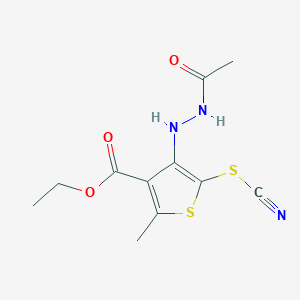![molecular formula C21H20N2O B273719 4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, commonly known as DBH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences.
作用機序
The mechanism of action of DBH is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DBH has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
DBH has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, it may cause mild irritation or allergic reactions in some individuals. DBH has also been shown to modulate various biochemical and physiological processes, such as cell proliferation, apoptosis, and gene expression.
実験室実験の利点と制限
DBH has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad range of potential applications. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on DBH, including the development of more efficient synthesis methods, the exploration of its potential applications in drug development and material sciences, and the elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the development of new derivatives and analogs of DBH may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of DBH involves the condensation of 2,2-dibenzylhydrazine and cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to form the final product. The yield of DBH can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学的研究の応用
DBH has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences. In medicinal chemistry, DBH has been shown to exhibit anticancer, antifungal, and antibacterial activities. In drug development, DBH has been used as a starting material for the synthesis of various pharmacologically active compounds. In material sciences, DBH has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials synthesis.
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,22H,16-17H2 |
InChIキー |
RJTOKXDOLFMGKQ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)


![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)